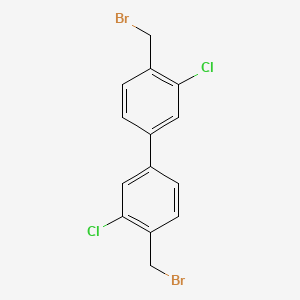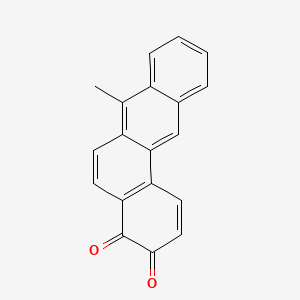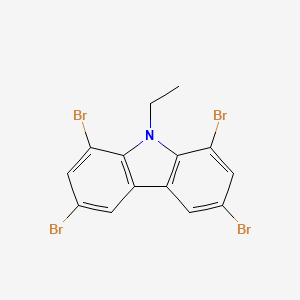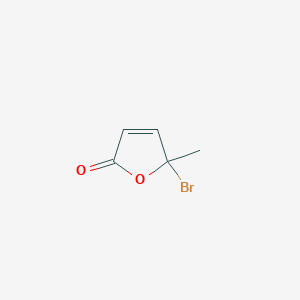
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with an anilino group at the 4-position, and phenyl groups at the 2 and 5 positions, along with a carbonitrile group at the 3-position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of benzoin and substituted aniline under microwave-assisted conditions . This method is advantageous due to its simplicity and high yield. The reaction typically involves the use of a catalyst and a solvent, with the reaction conditions being optimized for temperature and time to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The presence of the anilino and phenyl groups allows for substitution reactions, where these groups can be replaced or modified under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a metallo-β-lactamase inhibitor, the compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile: Similar in structure but with an amino group instead of an anilino group.
2-Amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Features a cyclohexyl group and methyl groups, differing in substitution pattern.
Uniqueness
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the anilino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
67678-08-4 |
|---|---|
Formule moléculaire |
C23H17N3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C23H17N3/c24-16-20-21(17-10-4-1-5-11-17)26-22(18-12-6-2-7-13-18)23(20)25-19-14-8-3-9-15-19/h1-15,25-26H |
Clé InChI |
PIBUDDZNDPORIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)NC4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


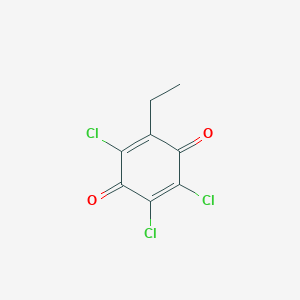
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
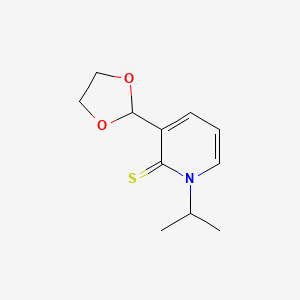
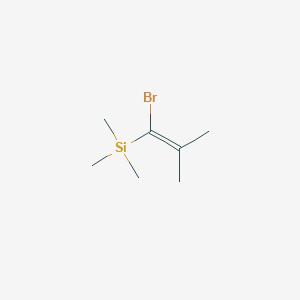
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

